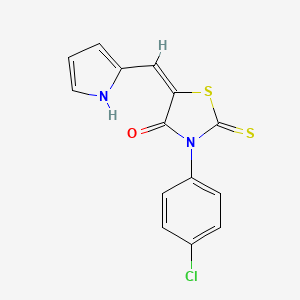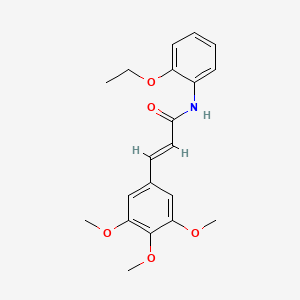![molecular formula C20H19FN2O3 B3652035 (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B3652035.png)
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE
Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multi-step organic reactions. A common route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Formation of the Propenone Linkage: This can be done through aldol condensation reactions between appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the propenone linkage.
Substitution: The fluorophenyl and piperazine groups may participate in various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
In medicine, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-CHLOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE
- (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-PROPEN-1-ONE
Uniqueness
The presence of the fluorophenyl group in (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE might confer unique properties such as increased lipophilicity, altered electronic effects, or enhanced binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-16-3-1-2-4-17(16)22-9-11-23(12-10-22)20(24)8-6-15-5-7-18-19(13-15)26-14-25-18/h1-8,13H,9-12,14H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXBLZSCQSUNDZ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(2-fluorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3651954.png)

![2-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3651981.png)
![1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B3651987.png)
![2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3651991.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3651998.png)
![4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B3652001.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B3652021.png)
![4-chloro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzenesulfonamide](/img/structure/B3652025.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3652042.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3652044.png)
![3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide](/img/structure/B3652046.png)
![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfonamide](/img/structure/B3652052.png)

